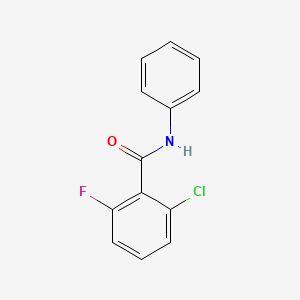
4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone, also known as HMGB1 inhibitor, is a compound with potential therapeutic applications in various fields such as cancer, inflammation, and autoimmune diseases.
科学的研究の応用
4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone has been the subject of several scientific research studies due to its potential therapeutic applications. One of the most promising applications is in the treatment of cancer, as this compound has been shown to inhibit the release of this compound from cancer cells, which plays a crucial role in promoting tumor growth and metastasis.
作用機序
The mechanism of action of 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone involves the inhibition of this compound, a protein that is released by damaged cells and plays a crucial role in promoting inflammation and tissue damage. By inhibiting the release of this compound, this compound can reduce inflammation and tissue damage, which can be beneficial in various diseases such as cancer, autoimmune diseases, and sepsis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory properties, this compound has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce oxidative stress. Furthermore, this compound has been shown to improve insulin sensitivity and reduce insulin resistance, which can be beneficial in the treatment of diabetes.
実験室実験の利点と制限
One of the main advantages of 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone for lab experiments is its specificity for this compound, which allows for targeted inhibition of this protein without affecting other cellular processes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone. One direction is to investigate its potential therapeutic applications in other diseases such as sepsis and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods that can increase the yield and purity of the compound. Additionally, there is a need for more in vivo studies to evaluate the safety and efficacy of this compound in animal models.
Conclusion:
In conclusion, this compound is a compound with potential therapeutic applications in various fields such as cancer, inflammation, and autoimmune diseases. Its specificity for this compound and its anti-inflammatory properties make it a promising candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.
合成法
The synthesis method of 4-(4-hydroxy-8-methoxy-2-methyl-3-quinolinyl)-2-butanone involves a multistep process that includes the condensation of 2-methyl-3-aminoquinoline with acetylacetone, followed by the reaction with benzaldehyde and the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification through recrystallization.
特性
IUPAC Name |
8-methoxy-2-methyl-3-(3-oxobutyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9(17)7-8-11-10(2)16-14-12(15(11)18)5-4-6-13(14)19-3/h4-6H,7-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIXGUBHMCQJSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C(=CC=C2)OC)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5798779.png)


![N'-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5798790.png)


![2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5798816.png)
![1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5798827.png)
![(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B5798834.png)
![methyl 2-amino-1-[2-(1-cyclohexen-1-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5798845.png)

![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)

![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)